6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
CAS No.: 87426-05-9
Cat. No.: VC17317058
Molecular Formula: C11H8Cl2N2O2
Molecular Weight: 271.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87426-05-9 |
|---|---|
| Molecular Formula | C11H8Cl2N2O2 |
| Molecular Weight | 271.10 g/mol |
| IUPAC Name | 3-[(3,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
| Standard InChI Key | SHSLZLVVBHDDRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1COC2=NNC(=O)C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one is C₁₁H₈Cl₂N₂O₂, with a molecular weight of 271.10 g/mol. The structure consists of a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at the 6-position by a methoxy group linked to a 3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group introduces significant electronegativity and steric bulk, which may influence both reactivity and biological interactions .
Key Structural Attributes:
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Pyridazinone ring: A partially unsaturated di-nitrogen heterocycle with keto-enol tautomerism, contributing to its hydrogen-bonding capacity and metabolic stability .
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Methoxy linker: The –OCH₂– group bridges the pyridazinone and dichlorophenyl groups, enhancing solubility and modulating electronic effects .
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3,4-Dichlorophenyl substituent: The chlorine atoms at positions 3 and 4 on the phenyl ring are known to enhance lipophilicity and resistance to enzymatic degradation, common features in agrochemicals and pharmaceuticals .
Synthetic Methodologies
The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one can be inferred from analogous pyridazinone derivatives described in the literature. A plausible route involves the following steps:
Formation of the Pyridazinone Core
The pyridazinone ring is typically synthesized via cyclocondensation reactions. For example, mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) reacts with hydrazine hydrate in N,N-dimethylformamide (DMF) at elevated temperatures (80°C) to form 5-chloro-6-phenylpyridazin-3(2H)-one . Adapting this method, substituting benzene with 3,4-dichlorophenylmethanol could yield the desired methoxy-substituted intermediate.
Representative Reaction Conditions:
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Reactants: 3,4-Dichlorophenylmethanol, mucochloric acid, hydrazine hydrate.
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Solvent: DMF or acetone.
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Temperature: 80°C for 40 minutes.
Spectral Characterization
While direct spectral data for 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one are unavailable, inferences can be made from structurally similar compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR:
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¹³C-NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
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Molecular ion peak: m/z 271.10 ([M+H]⁺).
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Fragmentation: Loss of Cl₂ (m/z 199.08) and subsequent cleavage of the methoxy group .
Biological Activities and Applications
Though specific studies on 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one are scarce, its structural analogs exhibit notable bioactivity:
Antifungal Properties
Pyridazinone derivatives demonstrate efficacy against plant pathogens such as Gibberella zeae and Fusarium oxysporum. For example, 5-chloro-6-phenylpyridazin-3(2H)-one shows inhibitory activity at micromolar concentrations, likely through interference with fungal cell wall synthesis . The dichlorophenyl moiety may enhance membrane permeability, potentiating antifungal effects .
Antiviral Activity
3-Phenylpiperidine-2,6-dione derivatives with halogenated aryl groups show moderate activity against herpes simplex virus (HSV-1) and coxsackievirus B2 (CVB-2) . The electron-withdrawing chlorine atoms may disrupt viral replication by interacting with viral polymerases .
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